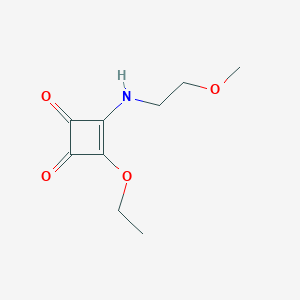
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyethylamino group, and a cyclobutene dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutene dione core.
Substitution: The ethoxy and methoxyethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase, affecting metabolic pathways . Its unique structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with a methylamino group instead of a methoxyethylamino group.
3-Amino-4-(3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino)-cyclobut-3-ene-1,2-dione: Contains a more complex amino group and different alkoxy substituents.
Uniqueness
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H13NO4 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
3-ethoxy-4-(2-methoxyethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9-6(7(11)8(9)12)10-4-5-13-2/h10H,3-5H2,1-2H3 |
InChI-Schlüssel |
BEHXLJDLSYWZMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)C1=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
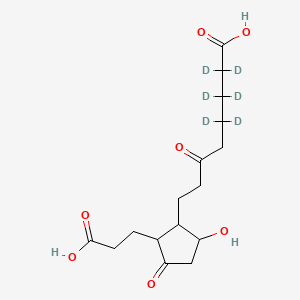
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
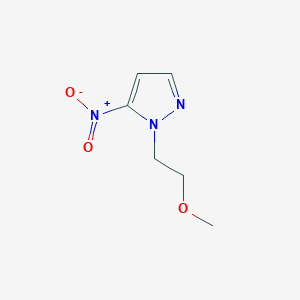

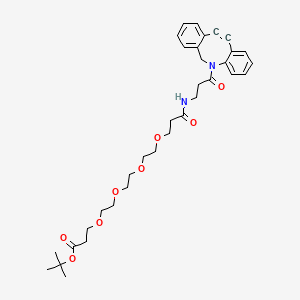
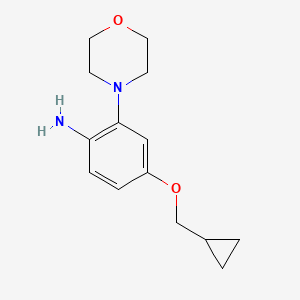
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
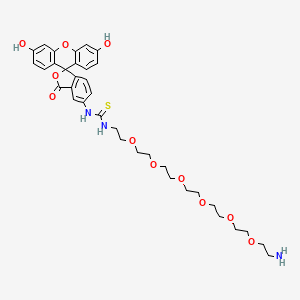
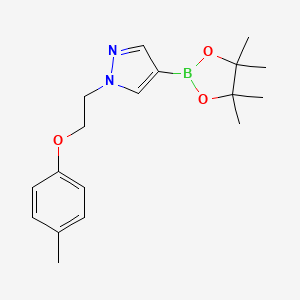
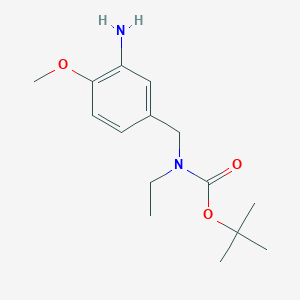
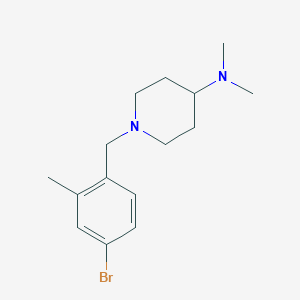
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
